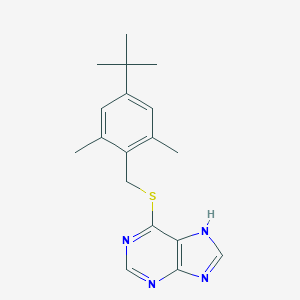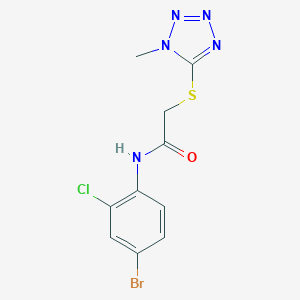![molecular formula C27H25N5O4S B282846 N-(4-acetylphenyl)-2-[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B282846.png)
N-(4-acetylphenyl)-2-[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, commonly known as AMPT, is a synthetic compound that has been extensively studied for its potential use in scientific research. AMPT is a member of the 4H-1,2,4-triazole family of compounds and is known for its ability to inhibit the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.
Mécanisme D'action
AMPT works by inhibiting the activity of tyrosine hydroxylase, which is the rate-limiting enzyme in the synthesis of catecholamines. By reducing the synthesis of these neurotransmitters, AMPT can alter their physiological effects and lead to changes in behavior and physiology.
Biochemical and Physiological Effects:
AMPT has been shown to produce a variety of biochemical and physiological effects, depending on the dose and duration of treatment. In general, AMPT reduces the synthesis and release of catecholamines, which can lead to changes in mood, behavior, and physiological function. For example, AMPT has been shown to reduce the ability of animals to respond to stress and to impair the ability of rats to learn new tasks.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AMPT in scientific research is that it allows researchers to selectively block the synthesis of catecholamines without affecting other neurotransmitters or physiological processes. This can be useful for studying the specific effects of dopamine or norepinephrine on behavior and physiology. However, one limitation of using AMPT is that it can produce non-specific effects on other enzymes and pathways, which can complicate the interpretation of results.
Orientations Futures
There are many potential future directions for research on AMPT and its effects on catecholamine function. For example, researchers could investigate the role of dopamine and norepinephrine in social behavior and cognition, or explore the use of AMPT as a potential treatment for disorders such as addiction or depression. Additionally, researchers could investigate the effects of AMPT on other physiological processes, such as immune function or metabolism, to gain a better understanding of the role of catecholamines in these systems.
Méthodes De Synthèse
AMPT can be synthesized using a variety of methods, including the reaction of 4-methyl-5-(4-phenoxyacetylaminophenyl)-4H-1,2,4-triazole-3-thiol with acetyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
AMPT has been used extensively in scientific research to study the role of catecholamines in various physiological and pathological processes. For example, AMPT has been used to investigate the role of dopamine in reward processing and addiction, as well as the role of norepinephrine in stress and anxiety. AMPT has also been used to study the effects of catecholamines on cardiovascular function, immune function, and metabolism.
Propriétés
Formule moléculaire |
C27H25N5O4S |
|---|---|
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
N-[4-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C27H25N5O4S/c1-18(33)19-8-12-22(13-9-19)29-25(35)17-37-27-31-30-26(32(27)2)20-10-14-21(15-11-20)28-24(34)16-36-23-6-4-3-5-7-23/h3-15H,16-17H2,1-2H3,(H,28,34)(H,29,35) |
Clé InChI |
FYDQFQLHHOARMA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide](/img/structure/B282765.png)
![N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B282770.png)
![N-{5-[(4-tert-butylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B282772.png)
![N-(2-ethoxyphenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B282773.png)


![N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B282778.png)

![N-(diphenylmethyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B282780.png)
![N-(4-bromophenyl)-4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzamide](/img/structure/B282781.png)
![2-chloro-N-(5-{[4-(phenylcarbamoyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B282782.png)
![N-(2,5-dimethoxyphenyl)-4-[({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide](/img/structure/B282784.png)
![N-(4-acetylphenyl)-4-[({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide](/img/structure/B282785.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-acetylphenyl)acetamide](/img/structure/B282788.png)